6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine 6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 25710-25-2
VCID: VC20163020
InChI: InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11)
SMILES:
Molecular Formula: C7H9ClN4O2
Molecular Weight: 216.62 g/mol

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

CAS No.: 25710-25-2

Cat. No.: VC20163020

Molecular Formula: C7H9ClN4O2

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-N-isopropyl-5-nitropyrimidin-4-amine - 25710-25-2

Specification

CAS No. 25710-25-2
Molecular Formula C7H9ClN4O2
Molecular Weight 216.62 g/mol
IUPAC Name 6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine
Standard InChI InChI=1S/C7H9ClN4O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H,9,10,11)
Standard InChI Key UOIJIZBXRZREBE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C(=NC=N1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₇H₉ClN₄O₂, with a molecular weight of 216.62 g/mol . Its IUPAC name, 6-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine, reflects the substitution pattern on the pyrimidine ring:

  • Position 4: Isopropylamine group (-NH-CH(CH₃)₂), contributing steric bulk and influencing solubility.

  • Position 5: Nitro group (-NO₂), a strong electron-withdrawing moiety that enhances reactivity in nucleophilic substitution reactions.

  • Position 6: Chlorine atom, a common pharmacophore in bioactive molecules .

The SMILES notation O=N+[O-] captures its planar aromatic core and substituent orientations .

Physical Properties

PropertyValueSource
Melting PointNot documented
Boiling Point394.7±37.0 °C (estimated)
Density1.7±0.1 g/cm³ (estimated)
SolubilityLow in water; soluble in DMSO
Purity≥95% (commercial samples)

The nitro and chloro groups confer moderate lipophilicity, as evidenced by its solubility in organic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Characterization

Synthetic Routes

The synthesis of 6-chloro-N-isopropyl-5-nitropyrimidin-4-amine typically involves multi-step nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:

  • Nitration: Introduction of the nitro group to a chloropyrimidine precursor.

  • Amination: Reaction with isopropylamine under basic conditions (e.g., K₂CO₃ or DIPEA) to install the isopropylamine group .

For example, in a study on HIV-1 inhibitors, 4,6-dichloro-5-nitropyrimidine was reacted with isopropylamine in dioxane to yield the target compound . Optimization of solvent (dioxane vs. DMF) and base (DIPEA vs. NaH) improved yields to 55–76% .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of the isopropyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 8.8–9.0 ppm) .

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 217.05 [M+H]⁺, consistent with the molecular formula.

  • Infrared (IR) Spectroscopy: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C-Cl stretch).

Biological Activity and Pharmaceutical Applications

Antiviral Research

In HIV-1 drug development, this compound serves as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Substitutions at positions 4 and 5 modulate binding to the RT pocket, with EC₅₀ values in the low nanomolar range . For instance, cyanovinyl derivatives of this scaffold exhibited EC₅₀ = 2.6–3.0 nM against wild-type HIV-1 .

Enzyme Inhibition

The nitro group enhances interactions with enzymes like GPR119, a target for type 2 diabetes. In one study, pyrimidine analogues activated GPR119 with EC₅₀ = 42 μM, demonstrating potential for glucose homeostasis modulation .

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory ToxicityCategory 3Use fume hoods

Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation of dust .

Comparative Analysis with Analogues

Substituent Effects

DerivativeN-SubstituentBioactivity (EC₅₀)
6-Chloro-N-isopropyl-NH-CH(CH₃)₂3.0 nM (HIV-1)
6-Chloro-N,N-dimethyl-N(CH₃)₂51.8 μM (Nek2 kinase)
6-Chloro-N-ethyl-NH-CH₂CH₃8.2 μM (Antimicrobial)

The isopropyl group enhances lipophilicity (clogP = 2.51) compared to dimethyl analogues (clogP = 2.0), improving blood-brain barrier penetration .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro and chloro groups to optimize potency against viral targets .

  • Prodrug Development: Masking the nitro group as a prodrug (e.g., nitroreductase-activated) to reduce off-target toxicity .

  • Crystallography Studies: Co-crystallization with HIV-1 RT to guide rational drug design .

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